molecular formula C20H25FN4O3 B2991272 N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049374-55-1

N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2991272
CAS RN: 1049374-55-1
M. Wt: 388.443
InChI Key: SZBLKMYRPFZNBS-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, also known as Compound X, is a synthetic compound with potential therapeutic applications. This compound has gained attention due to its unique chemical structure and potential for use in scientific research.

Scientific Research Applications

Synthesis and Biological Activity

One area of research focuses on the synthesis and evaluation of derivatives related to N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide for their biological activities. For instance, the synthesis of pyrimidine derivatives linked with morpholinophenyl groups has shown significant larvicidal activity against third instar larvae, highlighting the potential application of similar compounds in pest control (Gorle et al., 2016).

Neuropharmacological Applications

Another study explored the role of orexin receptors in compulsive food consumption, utilizing compounds with structural similarities to this compound. This research contributes to understanding the neuropharmacological mechanisms underlying eating disorders and potential therapeutic targets (Piccoli et al., 2012).

GPR39 Agonists and Kinase Inhibition

Further studies have identified novel GPR39 agonists, offering insights into receptor signaling pathways and potential implications for treating metabolic diseases. These findings underscore the versatility of compounds structurally related to this compound in modulating receptor activities (Sato et al., 2016).

Gastrokinetic Agents

Another significant application is the development of gastrokinetic agents. Compounds similar to this compound have been synthesized and evaluated for their effects on gastric emptying, showing potential as therapeutic agents for gastrointestinal motility disorders (Kato et al., 1992).

Molecular Interactions and Pharmacological Potency

Additionally, research into the molecular interactions and pharmacological potency of related compounds provides valuable insights into their potential therapeutic applications. For instance, studies on the binding of these compounds to DNA and their photocleavage under light irradiation highlight their potential in developing novel photodynamic therapy agents (Swavey & Wang, 2015).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c1-24-8-2-3-17(24)18(25-9-11-28-12-10-25)14-23-20(27)19(26)22-13-15-4-6-16(21)7-5-15/h2-8,18H,9-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBLKMYRPFZNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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